2-({[3-(4-Bromophenoxy)prop-1-yn-1-yl]sulfanyl}methyl)oxirane
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Overview
Description
2-({[3-(4-Bromophenoxy)prop-1-yn-1-yl]sulfanyl}methyl)oxirane is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features an oxirane ring, a bromophenoxy group, and a prop-1-yn-1-yl sulfanyl moiety, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(4-Bromophenoxy)prop-1-yn-1-yl]sulfanyl}methyl)oxirane typically involves multiple steps, starting with the preparation of the bromophenoxy precursor. The bromophenoxy group is introduced through a bromination reaction, followed by the addition of a prop-1-yn-1-yl group via a coupling reaction. The final step involves the formation of the oxirane ring through an epoxidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-({[3-(4-Bromophenoxy)prop-1-yn-1-yl]sulfanyl}methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({[3-(4-Bromophenoxy)prop-1-yn-1-yl]sulfanyl}methyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[3-(4-Bromophenoxy)prop-1-yn-1-yl]sulfanyl}methyl)oxirane involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can undergo ring-opening reactions, leading to the formation of covalent bonds with nucleophilic sites on target molecules. The bromophenoxy group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenoxy)methyl]oxirane
- (4-Bromophenyl)(prop-2-yn-1-yl)sulfane
- (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness
2-({[3-(4-Bromophenoxy)prop-1-yn-1-yl]sulfanyl}methyl)oxirane is unique due to its combination of an oxirane ring, a bromophenoxy group, and a prop-1-yn-1-yl sulfanyl moiety
Properties
CAS No. |
62523-83-5 |
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Molecular Formula |
C12H11BrO2S |
Molecular Weight |
299.19 g/mol |
IUPAC Name |
2-[3-(4-bromophenoxy)prop-1-ynylsulfanylmethyl]oxirane |
InChI |
InChI=1S/C12H11BrO2S/c13-10-2-4-11(5-3-10)14-6-1-7-16-9-12-8-15-12/h2-5,12H,6,8-9H2 |
InChI Key |
DGNSBRLVFNMXNF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CSC#CCOC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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